molecular formula C18H19NO B14245604 Methanone, [(2S,3S,4S)-1,4-dimethyl-3-phenyl-2-azetidinyl]phenyl- CAS No. 515824-01-8

Methanone, [(2S,3S,4S)-1,4-dimethyl-3-phenyl-2-azetidinyl]phenyl-

Cat. No.: B14245604
CAS No.: 515824-01-8
M. Wt: 265.3 g/mol
InChI Key: RJUMOQXTGROJCL-XKQJLSEDSA-N
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Description

Methanone, [(2S,3S,4S)-1,4-dimethyl-3-phenyl-2-azetidinyl]phenyl- is a complex organic compound with a unique structure that includes a phenyl group and an azetidinyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, [(2S,3S,4S)-1,4-dimethyl-3-phenyl-2-azetidinyl]phenyl- typically involves the formation of the azetidinyl ring followed by the attachment of the phenyl groups. One common method involves the use of N,N-dimethylformamide and sulfur to facilitate the formation of C-N bonds . The reaction conditions often require mild temperatures and specific solvents to ensure the correct stereochemistry of the product.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient production of large quantities. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methanone, [(2S,3S,4S)-1,4-dimethyl-3-phenyl-2-azetidinyl]phenyl- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and specific solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or amines.

Scientific Research Applications

Methanone, [(2S,3S,4S)-1,4-dimethyl-3-phenyl-2-azetidinyl]phenyl- has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme interactions and protein binding.

    Industry: It can be used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of Methanone, [(2S,3S,4S)-1,4-dimethyl-3-phenyl-2-azetidinyl]phenyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methanone, [(2S,3S,4S)-1,4-dimethyl-3-phenyl-2-azetidinyl]phenyl- is unique due to its specific stereochemistry and the presence of both phenyl and azetidinyl groups

Properties

CAS No.

515824-01-8

Molecular Formula

C18H19NO

Molecular Weight

265.3 g/mol

IUPAC Name

[(2S,3S,4S)-1,4-dimethyl-3-phenylazetidin-2-yl]-phenylmethanone

InChI

InChI=1S/C18H19NO/c1-13-16(14-9-5-3-6-10-14)17(19(13)2)18(20)15-11-7-4-8-12-15/h3-13,16-17H,1-2H3/t13-,16+,17-/m0/s1

InChI Key

RJUMOQXTGROJCL-XKQJLSEDSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H](N1C)C(=O)C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CC1C(C(N1C)C(=O)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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